![molecular formula C25H35N8O6P B14007735 Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate CAS No. 92215-59-3](/img/structure/B14007735.png)
Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate is a synthetic compound that belongs to the class of folic acid antimetabolites. These compounds are known for their ability to interfere with the utilization of folic acid, which is essential for DNA synthesis and cell division.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Advanced techniques like chromatography and crystallization are employed to purify the final product .
化学反应分析
Types of Reactions
Ethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
科学研究应用
Ethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly DNA synthesis and cell division.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit folic acid utilization, which is crucial for rapidly dividing cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
作用机制
The mechanism of action of Ethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate involves its ability to inhibit the enzyme dihydrofolate reductase (DHFR). This enzyme is essential for the conversion of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of purines and pyrimidines. By inhibiting DHFR, the compound disrupts DNA synthesis and cell division, leading to the death of rapidly dividing cells, such as cancer cells .
相似化合物的比较
Similar Compounds
Methotrexate: Another folic acid antimetabolite used in cancer treatment.
Pemetrexed: A multi-targeted antifolate used in the treatment of mesothelioma and non-small cell lung cancer.
Pralatrexate: A folic acid analogue with a similar mechanism of action, used in the treatment of peripheral T-cell lymphoma
Uniqueness
Ethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate is unique due to its specific chemical structure, which allows for targeted inhibition of DHFR. Its diethoxyphosphoryl-butanoate moiety provides additional stability and enhances its bioavailability compared to other similar compounds .
属性
CAS 编号 |
92215-59-3 |
|---|---|
分子式 |
C25H35N8O6P |
分子量 |
574.6 g/mol |
IUPAC 名称 |
ethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-4-diethoxyphosphorylbutanoate |
InChI |
InChI=1S/C25H35N8O6P/c1-5-37-24(35)19(12-13-40(36,38-6-2)39-7-3)30-23(34)16-8-10-18(11-9-16)33(4)15-17-14-28-22-20(29-17)21(26)31-25(27)32-22/h8-11,14,19H,5-7,12-13,15H2,1-4H3,(H,30,34)(H4,26,27,28,31,32) |
InChI 键 |
KBLMREUHQIPPKS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CCP(=O)(OCC)OCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


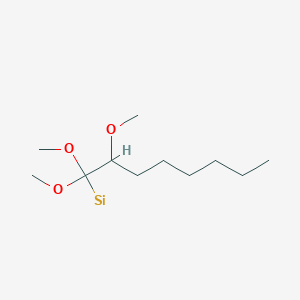
![N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B14007656.png)
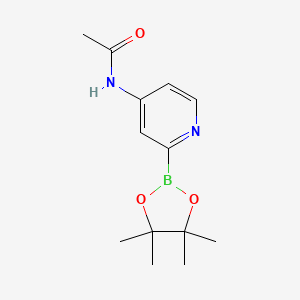
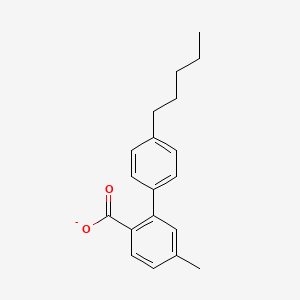
![N-[(Z)-pyridin-4-ylmethylideneamino]pyridin-2-amine](/img/structure/B14007664.png)
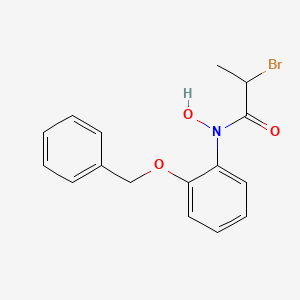
![Methyl 2-[(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)amino]benzoate](/img/structure/B14007674.png)
![9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione](/img/structure/B14007683.png)
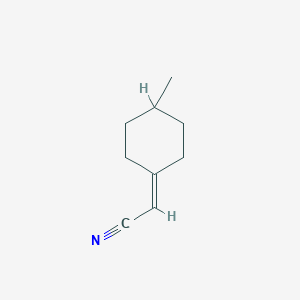

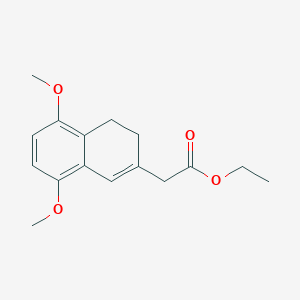
![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide](/img/structure/B14007719.png)

![9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione](/img/structure/B14007745.png)
